molecular formula C17H12O2 B3048851 3,5-diphenyl-4H-pyran-4-one CAS No. 18357-38-5

3,5-diphenyl-4H-pyran-4-one

Cat. No.: B3048851
CAS No.: 18357-38-5
M. Wt: 248.27 g/mol
InChI Key: JOTAMMMRYKLWBB-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4H-pyran-4-one is a chemical compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and five carbon atoms This compound is notable for its structural features, which include two phenyl groups attached at the 3 and 5 positions of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-diphenyl-4H-pyran-4-one involves the reaction of dibenzyl ketone with polyphosphoric acid and glacial acetic acid. The mixture is heated to reflux at temperatures between 130-135°C for 1.5 hours. After cooling, the product is precipitated, filtered, and purified through recrystallization .

Another approach involves the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles such as o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned laboratory procedures. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-4H-pyran-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles to form substituted derivatives.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: Participates in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted pyran derivatives .

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-diphenylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTAMMMRYKLWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300208
Record name 3,5-diphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18357-38-5
Record name MLS002920279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benary and Bitter, Ber. 61, 1058 (1928) taught the synthesis of an intermediate disodium salt of 1,5-dihydroxy-2,4-diphenyl-1,4-pentadien-3-one by the condensation of 1,3-diphenyl-2-propanone with ethyl formate in the presence of sodium methoxide. The intermediate pentadienone is neutralized with strong acid to form 3,5-diphenyl-4-pyrone. Reaction of the pyrone with ammonium acetate at an elevated temperature produces 3,5-diphenyl-4(1H)-pyridinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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